1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-6-7-15(16(12-13)23(24)25)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQRXLYUPBPQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377645 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325702-84-9 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The nitro and trifluoromethyl groups at the 2- and 4-positions of the benzene ring create a highly electron-deficient environment, facilitating substitution at the 1-position. Common substrates include 1-chloro-2-nitro-4-(trifluoromethyl)benzene or its fluoro analog. The nucleophile, 4-phenylpiperazine, attacks the activated aryl halide in the presence of a base, which deprotonates the piperazine to enhance its nucleophilicity.
Key reagents and conditions :
Industrial-Scale Optimization
Patented processes for analogous compounds, such as vortioxetine, highlight the use of continuous flow reactors and automated systems to improve yield and consistency. For example, substituting 2,4-dimethylthiophenol with 4-phenylpiperazine under similar conditions (DMF, K2CO3, 60°C) achieves >80% conversion in batch reactions.
Piperazine Ring Formation via Cyclization
An alternative approach constructs the piperazine ring in situ using bifunctional reagents. This method avoids pre-forming 4-phenylpiperazine, instead building the heterocycle directly onto the aromatic substrate.
Bis(2-Chloroethyl)amine Cyclization
Bis(2-chloroethyl)amine reacts with primary amines to form piperazine rings. For 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, the aryl amine intermediate (e.g., 2-nitro-4-(trifluoromethyl)aniline) is treated with bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 130°C. The reaction proceeds via sequential alkylation and cyclization:
$$
\text{Aryl-NH}2 + \text{ClCH}2\text{CH}2\text{NHCH}2\text{CH}_2\text{Cl} \rightarrow \text{Piperazine derivative} + 2\text{HCl}
$$
Advantages :
- Avoids separate synthesis of 4-phenylpiperazine.
- Compatible with one-pot protocols, reducing purification steps.
Challenges :
- Requires stringent temperature control to minimize polyalkylation byproducts.
One-Pot Synthesis Strategies
Modern synthetic routes emphasize efficiency through tandem reactions. A one-pot approach combining nucleophilic substitution and cyclization has been demonstrated for related piperazine derivatives.
Sequential Halogen Displacement and Ring Closure
- Substitution : React 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with ethylenediamine in methanol/K2CO3 to form a mono-alkylated intermediate.
- Cyclization : Introduce phenyl groups via Ullmann coupling or employ bis(2-chloroethyl)amine to close the piperazine ring.
Yield Optimization :
- Using thiourea dioxide as a reducing agent during cyclization improves yield to 70–75%.
- Solvent systems like ethanol/water mixtures enhance solubility of intermediates.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, adapting data from patented processes for analogous compounds:
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| SNAr with pre-formed piperazine | 4-Phenylpiperazine, K2CO3, DMF | 60°C, 12 hr | 78% | >95% (HPLC) |
| Bis(2-chloroethyl)amine cyclization | Bis(2-chloroethyl)amine·HCl, methyldiglycol | 130°C, 8 hr | 65% | 92% |
| One-pot substitution-cyclization | Ethylenediamine, thiourea dioxide | 60°C, 6 hr | 72% | 89% |
Purification and Characterization
Isolation Techniques
Analytical Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 3.45–3.20 (m, 8H, piperazine-H), 7.35–7.28 (m, 5H, Ph-H).
- MS (ESI+) : m/z 406.1 [M+H]+.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes reduction reactions to form primary amines (-NH₂). This transformation is critical for generating intermediates used in pharmaceutical synthesis.
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| SnCl₂, HCl, methanol, 0°C → RT, 17.5 h | 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-phenylpiperazine | 90.4% |
Mechanistic Insights:
-
Tin(II) chloride acts as a reducing agent in acidic conditions, facilitating the stepwise reduction of -NO₂ to -NH₂ via nitroso and hydroxylamine intermediates.
-
The trifluoromethyl group remains inert under these conditions, preserving the aromatic ring’s electronic properties.
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms can undergo alkylation or acylation reactions, enabling structural diversification.
Example Reaction:
| Reagents/Conditions | Product | Application | Source |
|---|---|---|---|
| Ethyl isothiocyanate, ethanol, reflux | N-Ethyl-thioureido derivative | Kinase inhibitor intermediates |
Key Observations:
-
Piperazine’s secondary amines react with electrophiles (e.g., isothiocyanates) to form thiourea derivatives.
-
Steric hindrance from the 2-nitro-4-(trifluoromethyl)phenyl group influences regioselectivity.
Oxidative Transformations
The methylene groups adjacent to the piperazine nitrogens are susceptible to oxidation, particularly under strong oxidizing conditions.
Proposed Pathway:
| Reagents/Conditions | Product | Notes |
|---|---|---|
| KMnO₄, H₂SO₄, heat | Piperazine N-oxide derivatives | Theoretical pathway; requires experimental validation |
Challenges:
-
The electron-withdrawing nitro and trifluoromethyl groups may deactivate the aromatic ring toward electrophilic oxidation.
Cross-Coupling Reactions
The aryl halide moiety (if present in derivatives) participates in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Hypothetical Example:
| Reagents/Conditions | Product | Potential Use |
|---|---|---|
| Pd(PPh₃)₄, arylboronic acid, base | Biaryl-piperazine hybrid | Anticancer agent development |
Comparative Reactivity Table
| Reaction Type | Reagents | Key Functional Group | Product Stability |
|---|---|---|---|
| Reduction | SnCl₂/HCl | -NO₂ → -NH₂ | High |
| Nucleophilic substitution | Alkyl halides/Electrophiles | Piperazine -NH | Moderate |
| Oxidation | KMnO₄/H₂SO₄ | Piperazine CH₂ | Low (speculative) |
Mechanistic Considerations
-
Electronic Effects: The trifluoromethyl group (-CF₃) enhances the electron-deficient nature of the aromatic ring, directing electrophilic attacks to meta/para positions relative to itself.
-
Steric Effects: The bulky 2-nitro group hinders reactions at the ortho position, favoring substitutions at the piperazine ring or nitro group.
Scientific Research Applications
1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying the interactions of nitro and trifluoromethyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs)
- Replacement of the nitro group with a cyano (-CN) group (e.g., in VPC-70551) reduces steric hindrance but may diminish transcriptional inhibition activity .
Linker and Core Modifications
- Compounds with hydrazide linkers (e.g., VPC-70127) exhibit stronger Myc inhibition but suffer from cytotoxicity, whereas direct piperazine substitution (as in the target compound) may improve tolerability .
- Sulfonyl substituents (e.g., in 1-(4-methanesulfonyl-2-methyl-6-nitrophenyl)piperazine) enhance aqueous solubility and metabolic stability compared to nitro/CF₃ analogs .
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine (CAS No. 58315-38-1) is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology and neurology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
-
Antitumor Activity
- Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the piperazine structure can lead to enhanced antitumor efficacy, particularly against human colon adenocarcinoma and melanoma cell lines .
- In vitro tests revealed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.
-
Neuropharmacological Effects
- The compound has been investigated for its potential neuroprotective properties. It may interact with neurotransmitter systems, providing a basis for its use in treating neurodegenerative disorders .
- Notably, piperazine derivatives have shown promise as modulators of serotonin receptors, which are critical in mood regulation and anxiety disorders.
- Antimicrobial Properties
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways, impacting cellular responses.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .
Table 1: Summary of Biological Activities
Case Study Example
A recent study focused on the synthesis and biological evaluation of novel piperazine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, suggesting their potential as anticancer agents. The study also explored structure-activity relationships (SAR), revealing that modifications to the piperazine ring could enhance biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine with bromobenzene under Buchwald-Hartwig conditions (Pd catalysis, ligand, base) achieves C–N bond formation . Solvent choice (e.g., DCM or THF) and temperature (60–80°C) critically affect yield (50–70%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.32–7.00 ppm for nitro groups, δ 3.82–2.47 ppm for piperazine protons) .
- X-ray crystallography : SHELX refinement (Monoclinic, , Å) resolves crystal packing and torsional angles (e.g., 100.54° for β angle) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 365.3 g/mol) .
Q. What preliminary biological activities have been reported for piperazine derivatives with nitro and trifluoromethyl groups?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC: 2–16 µg/mL against S. aureus and E. coli) .
- Antioxidant activity : DPPH radical scavenging (IC: 25–50 µM) .
- Enzyme inhibition : Fluorescence polarization assays for Myc-Max DNA binding (IC: 0.5–2 µM) .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence structure-activity relationships (SAR) in kinase inhibition?
- Methodology :
- Replace nitro with cyano or methylsulfonyl groups to modulate electron-withdrawing effects.
- Example : Substituting 2-nitro-4-(trifluoromethyl)phenyl with 4-cyano-2-(trifluoromethyl)phenyl reduces cytotoxicity (HO15.19 cell viability: 80% vs. 40%) while retaining Myc inhibition .
- DFT calculations (B3LYP/6-31G*) correlate Hammett σ values () with bioactivity trends .
Q. What computational strategies are effective for predicting binding modes of this compound to therapeutic targets?
- Methodology :
- Molecular docking (Glide SP/XP) : Dock into Myc-Max dimer interface (PDB: 1NKP). Key interactions: nitro group with Arg54, trifluoromethyl with hydrophobic pocket .
- MD simulations (AMBER) : 100 ns trajectories assess stability (RMSD < 2 Å) and hydrogen bond persistence (>80% occupancy) .
Q. How can conflicting data between in vitro efficacy and cytotoxicity be resolved?
- Case Study : A derivative showed potent Myc inhibition (IC = 0.7 µM) but high cytotoxicity (LC = 5 µM).
- Resolution : Counter-screens in Myc-negative cells (e.g., HO15.19) isolate off-target effects. Adjust substituents (e.g., replace nitro with methoxy) to improve selectivity (SI: 15 vs. 3) .
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
